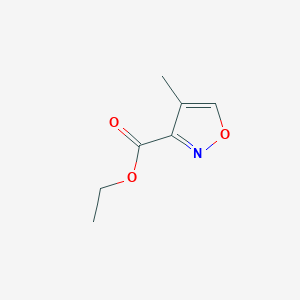

Ethyl 4-methylisoxazole-3-carboxylate

Descripción

Significance of Isoxazole (B147169) Scaffolds in Modern Chemical Research

The isoxazole scaffold, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a fundamental structure in contemporary chemical research. Its utility stems from its relative stability, the specific electronic properties conferred by the heteroatoms, and the potential for functionalization at multiple positions on the ring.

In medicinal chemistry, the isoxazole ring is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets. This versatility has led to the incorporation of the isoxazole moiety into numerous therapeutic agents across different disease areas. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.gov

The success of the isoxazole scaffold in drug development is evidenced by its presence in several commercially available drugs. These compounds leverage the isoxazole ring to achieve desired pharmacological profiles, highlighting its importance in the design of new therapeutic molecules.

Table 1: Examples of Marketed Drugs Containing an Isoxazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide (B1674699) | Antirheumatic |

| Zonisamide | Anticonvulsant |

| Sulfamethoxazole | Antibiotic |

| Cloxacillin | Antibiotic |

| Danazol | Endocrine Agent |

The study of isoxazole chemistry has a rich history, dating back to the late 19th and early 20th centuries. The initial synthesis was reported in 1888, with significant contributions to its chemistry made by Claisen in the early 1900s. beilstein-journals.orgresearchgate.net Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with alkynes or β-dicarbonyl compounds.

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the isoxazole ring. The most prominent of these is the [3+2] cycloaddition reaction, where a nitrile oxide (a 1,3-dipole) reacts with an alkyne or alkene. orgsyn.org This method offers high regioselectivity and has become a cornerstone for producing a diverse array of substituted isoxazoles, facilitating the exploration of their chemical and biological potential. orgsyn.org

Research Context of Ethyl 4-methylisoxazole-3-carboxylate within Isoxazole Derivatives

Within the large family of isoxazole derivatives, Ethyl 4-methylisoxazole-3-carboxylate represents a specific and useful intermediate. Its unique substitution pattern provides a platform for further chemical modification.

Ethyl 4-methylisoxazole-3-carboxylate is a trisubstituted isoxazole. Its structure consists of the core five-membered isoxazole ring with an ethyl carboxylate group (-COOEt) at position 3 and a methyl group (-CH₃) at position 4. The presence of the ester functional group provides a reactive handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. The methyl group at the C4 position influences the electronic properties and steric environment of the ring.

Table 2: Properties of Ethyl 4-methylisoxazole-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 38061-69-7 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol matrixscientific.com |

| Appearance | Not specified in available sources |

| Hazard | Irritant matrixscientific.com |

Ethyl 4-methylisoxazole-3-carboxylate primarily serves as an intermediate in organic synthesis. While specific, large-scale applications of this exact isomer are not extensively documented in publicly available research, its utility can be inferred from the reactivity of its functional groups and the general chemistry of isoxazole esters.

The ester group at the C3 position is the most common site for synthetic elaboration. It can be readily converted into an amide by reaction with various amines. This transformation is a key step in building larger molecules, particularly in the context of medicinal chemistry, where the amide bond is a fundamental linkage in many biologically active compounds. The resulting isoxazole-3-carboxamides can be evaluated for a range of therapeutic activities.

Furthermore, the isoxazole ring itself can participate in ring-opening or rearrangement reactions under certain conditions, providing pathways to other heterocyclic systems or acyclic functionalized molecules. For example, isoxazole esters are known precursors in the synthesis of substituted pyridones and nicotinates through ring expansion reactions, demonstrating their value in generating diverse molecular scaffolds. nih.gov While research often focuses on isomers like the 5-methyl or 3-methyl-4-carboxylate derivatives for specific drug syntheses (such as Leflunomide), the fundamental reactivity of Ethyl 4-methylisoxazole-3-carboxylate positions it as a valuable, albeit more specialized, tool for chemists engaged in the synthesis of novel heterocyclic compounds. google.comveeprho.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-11-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIAHNBDYLZILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562913 | |

| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38061-69-7 | |

| Record name | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methylisoxazole 3 Carboxylate and Its Derivatives

Mechanistic Investigations of Cyclization Reactions

Understanding the underlying mechanisms of isoxazole (B147169) formation is fundamental to controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. Key reactions for synthesizing the isoxazole core, such as 1,3-dipolar cycloadditions and cyclocondensations, have been the subject of extensive mechanistic study.

Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and widely utilized methods for constructing the isoxazole ring. researchgate.netresearchgate.net This reaction, often categorized as "click chemistry," involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne) to form a five-membered heterocycle. nih.goveresearchco.com The nitrile oxides themselves are typically unstable and are generated in situ from precursors like aldoximes or hydroximoyl chlorides. researchgate.netnih.gov

The mechanism of the 1,3-dipolar cycloaddition has been a subject of theoretical and experimental investigation. Two primary mechanisms have been proposed: a concerted pericyclic reaction and a stepwise process involving a diradical intermediate. nih.gov

Current consensus, supported by computational studies, largely favors the concerted mechanism for most 1,3-dipolar cycloadditions involving standard dipolarophiles. nih.govresearchgate.net In this pathway, the formation of the two new sigma bonds between the nitrile oxide and the alkyne occurs simultaneously through a single, cyclic transition state. This mechanism is analogous to the well-known Diels-Alder reaction. youtube.com

The stepwise mechanism , proceeding through a diradical or zwitterionic intermediate, is considered a viable but generally less competitive alternative. researchgate.net However, the stepwise pathway may become more competitive with highly reactive or electronically unusual dipolarophiles, such as antiaromatic systems. researchgate.net For the synthesis of typical isoxazoles from standard alkynes, the concerted Huisgen mechanism is the accepted pathway. scielo.br

A critical aspect of the nitrile oxide-alkyne cycloaddition is its regioselectivity—the control over which constitutional isomer is formed. In reactions with terminal or unsymmetrical alkynes, two regioisomers are possible: the 3,4-disubstituted and the 3,5-disubstituted isoxazole.

Under thermal, catalyst-free conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product. maynoothuniversity.ie This selectivity is governed by the electronic properties of the reactants, specifically the frontier molecular orbital (FMO) interactions. nih.gov Both electronic and steric effects are known to influence the regiochemical outcome. nih.gov

However, catalyst systems have been developed to override this inherent regioselectivity. maynoothuniversity.ie Ruthenium catalysts, for example, can completely reverse the selectivity to favor the formation of 3,4-disubstituted isoxazoles . acs.org This reversal is attributed to the catalyst inducing a polarity reversal ("umpolung") of the nitrile oxide's innate reactivity. acs.org Similarly, intramolecular cycloadditions, where the nitrile oxide and alkyne are tethered in the same molecule, can force the formation of the 3,4-disubstituted pattern due to geometric constraints. mdpi.com

Stereoselectivity becomes a factor when the cycloaddition creates new stereocenters, which is more common in reactions with alkenes to form isoxazolines. scielo.brnih.gov For alkyne cycloadditions that result in the aromatic isoxazole ring, new stereocenters are not typically formed in the core ring structure. youtube.com

| Condition | Catalyst | Typical Major Product | Reference |

|---|---|---|---|

| Thermal (Catalyst-Free) | None | 3,5-Disubstituted Isoxazole | maynoothuniversity.ie |

| Catalytic | Ruthenium (Ru) | 3,4-Disubstituted Isoxazole | acs.org |

| Catalytic | Copper (Cu) | 3,5-Disubstituted Isoxazole | maynoothuniversity.ie |

Cyclocondensation of β-Ketoesters with Hydroxylamine (B1172632) Derivatives

An alternative classical route to isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as a β-ketoester, and a hydroxylamine derivative. organic-chemistry.org This method is particularly useful for synthesizing isoxazoles with specific substitution patterns that may be difficult to achieve through cycloaddition.

The reaction mechanism typically proceeds through two key steps:

Condensation: The hydroxylamine nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the β-ketoester to form a carbinolamine intermediate. This is followed by dehydration to yield an oxime.

Cyclization: The oxime oxygen then attacks the remaining carbonyl carbon, leading to an intramolecular cyclization. A final dehydration step results in the formation of the aromatic isoxazole ring.

A notable application of this principle is in the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a constitutional isomer of the title compound. This process involves reacting ethyl ethoxymethyleneacetoacetate (derived from the β-ketoester ethyl acetoacetate) with hydroxylamine sulfate. google.com This method provides high-quality product and can minimize the formation of isomeric impurities. google.com

Palladium-Catalyzed Cycloaddition Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and palladium catalysts are particularly versatile. rsc.orgbohrium.com While the core 1,3-dipolar cycloaddition is often metal-free or catalyzed by copper, palladium has been employed in innovative cascade and cross-coupling reactions to build and functionalize the isoxazole scaffold.

Palladium-catalyzed methods for isoxazole synthesis or derivatization include:

Cascade Cyclization-Alkenylation: A Pd(II)-catalyzed cascade reaction has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles from 2-alkyn-1-one O-methyl oximes and alkenes. acs.org This process involves a 5-endo-dig cyclization followed by an alkenylation step.

C-H Activation/Arylation: Palladium catalysts are highly effective at mediating direct C-H arylation reactions on the pre-formed isoxazole ring. This allows for the introduction of aryl groups at specific positions, such as the C5-position, which is a powerful tool for late-stage functionalization. nih.gov

Intramolecular Arylation: In a sequential approach, a copper-catalyzed 1,3-dipolar cycloaddition can be followed by a palladium-catalyzed intramolecular arylation to construct novel tricyclic isoxazole systems. bohrium.com

[4+1] Annulation: A palladium-catalyzed intermolecular [4+1] annulation pathway has been reported for the synthesis of 1,2-benzisoxazoles, which are fused isoxazole derivatives. rsc.org

| Reaction Type | Substrates | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Cascade Cyclization-Alkenylation | 2-Alkyn-1-one O-methyl oximes + Alkenes | PdCl2(MeCN)2 | 4-Alkenyl-3,4,5-trisubstituted isoxazoles | acs.org |

| Direct C-H Arylation | Isoxazoles + Aryl iodides | Pd(OAc)2 / P(o-tol)3 | 5-Aryl isoxazoles | nih.gov |

| Sequential Cycloaddition/Intramolecular Arylation | Terminal alkyne + Hydroximoyl chloride | 1. CuI (Cycloaddition) 2. Pd(OAc)2 / PPh3 (Arylation) | Tricyclic isoxazoles | bohrium.com |

| [4+1] Annulation | N-phenoxyacetamides + Aldehydes | Pd(OAc)2 / Ag2CO3 | 1,2-Benzisoxazoles | rsc.org |

Modern Synthetic Route Development

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. The development of routes to Ethyl 4-methylisoxazole-3-carboxylate and its derivatives has benefited from these trends. Key advancements include the development of one-pot procedures, the use of novel catalyst systems to control selectivity, and the application of environmentally benign reaction conditions.

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly desirable. For example, the one-pot synthesis of tricyclic isoxazoles from a terminal alkyne and a hydroximoyl chloride using a cascade process demonstrates this efficiency. bohrium.com

The use of catalysis is central to modern synthetic development. As discussed, ruthenium and copper catalysts can direct the regioselectivity of 1,3-dipolar cycloadditions, providing access to specific isomers that are challenging to obtain otherwise. maynoothuniversity.ieacs.org Palladium catalysis offers powerful methods for building molecular complexity through cascade reactions and C-H functionalization. acs.orgnih.gov

Furthermore, there is a growing interest in developing more sustainable synthetic protocols. This includes the use of solvent-free reaction conditions, such as those achieved through ball-milling (mechanochemistry), which can reduce waste and energy consumption in the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Metal-Free Synthetic Methodologies for Isoxazole Derivatives

The development of metal-free synthetic routes for isoxazole derivatives has become a significant area of research, driven by the need to avoid the cost, toxicity, and challenges associated with the removal of residual metals from the final products. A predominant and widely reported metal-free method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate.

One of the primary advantages of metal-free approaches is the use of readily available and low-cost starting materials under mild reaction conditions. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of sodium methoxide, followed by cyclization with hydroxylamine hydrochloride in refluxing methanol. Similarly, 3,4,5-trisubstituted isoxazoles can be prepared from aromatic aldehydes and nitroacetic esters.

Solid-phase synthesis offers another metal-free alternative, allowing for the streamlined production of isoxazole libraries with potential therapeutic applications. By anchoring the starting materials to a resin, purification is simplified to washing steps, which is highly advantageous for combinatorial chemistry. The following table summarizes various metal-free approaches to isoxazole synthesis.

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product Type | Reference |

| Aromatic Aldehydes | Nitroacetic Esters | Diethylamine, Acetonitrile (B52724), then HCl | 3,4,5-Trisubstituted Isoxazoles | orgsyn.org |

| Acetophenone | Diethyl Oxalate | Sodium Methoxide, Methanol, then NH₂OH·HCl | 3,5-Disubstituted Isoxazoles | orgsyn.org |

| Carboxylic Acids | Aniline | DCC, DMAP | Alkynes (precursor) | orgsyn.org |

| Rink Amide Resin | Various Building Blocks | Solid-Phase Synthesis | Diverse Isoxazole Derivatives | orgsyn.org |

Microwave-Assisted Synthesis of Ethyl 4-methylisoxazole-3-carboxylate Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like isoxazoles. nih.gov The application of microwave irradiation in the synthesis of isoxazole derivatives often follows green chemistry principles by enhancing reaction rates and selectivity. mdpi.com

In a typical microwave-assisted synthesis of isoxazoles, a mixture of a chalcone (B49325) and hydroxylamine hydrochloride in an appropriate solvent (often ethanol (B145695) with a base) is subjected to microwave irradiation. nih.gov This method dramatically reduces the reaction time from hours to minutes and frequently improves the yield of the desired isoxazole. nih.govmdpi.com

The key advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of the chemical transformation. researchgate.net

Higher Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields. mdpi.com

Improved Selectivity: In some cases, microwave irradiation can enhance the regioselectivity and stereoselectivity of reactions. mdpi.com

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. nih.gov

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a representative isoxazole derivative.

| Method | Reaction Time | Power/Temperature | Yield | Reference |

| Conventional Heating | 18 hours | Reflux | ~65% | orgsyn.org |

| Microwave Irradiation | 10-15 minutes | 210 W | Improved Yields | nih.gov |

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to create more sustainable and environmentally friendly processes. researchgate.net This approach focuses on several key areas, including the use of safer solvents, the development of solvent-free conditions, the utilization of eco-friendly catalysts, and the application of energy-efficient techniques like microwave and ultrasonic irradiation. researchgate.netncats.io

A significant aspect of green isoxazole synthesis is the replacement of hazardous organic solvents with greener alternatives such as water or glycerol, or conducting reactions under solvent-free conditions. ncats.io For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been reported using an agro-waste extract as a catalyst under solvent-free conditions, which aligns with the principles of using renewable feedstocks and avoiding volatile organic compounds.

Ultrasonic irradiation is another green technique that can enhance reaction rates and yields, often under milder conditions and with reduced energy consumption. ncats.io This method, like microwave-assisted synthesis, can minimize the formation of byproducts and facilitate the use of green solvents. ncats.io The reusability of catalysts is also a cornerstone of green chemistry, and researchers have demonstrated the successful recycling of catalysts in isoxazole synthesis without a significant loss of activity. ncats.io

Key green chemistry approaches in isoxazole synthesis include:

Use of Green Solvents: Employing water or other environmentally benign solvents. ncats.io

Solvent-Free Reactions: Conducting syntheses without a solvent to reduce waste.

Eco-Friendly Catalysts: Utilizing reusable or biodegradable catalysts.

Alternative Energy Sources: Applying microwave or ultrasonic irradiation to improve efficiency and reduce energy consumption. mdpi.comncats.io

Functional Group Transformations of Ethyl 4-methylisoxazole-3-carboxylate

Selective Oxidation Reactions

The selective oxidation of the 4-methyl group in ethyl 4-methylisoxazole-3-carboxylate to an aldehyde or carboxylic acid can be a challenging transformation due to the potential for over-oxidation or reaction with the isoxazole ring itself. However, analogous transformations on similar heterocyclic systems suggest plausible routes. One potential strategy involves a two-step process: initial halogenation of the methyl group followed by oxidation.

For instance, a general synthesis of 4-isoxazolecarboxylic esters can involve the chloromethylation of a 4-unsubstituted isoxazole, followed by oxidation of the resulting chloromethyl group to a carboxylic acid. While this is not a direct oxidation of a methyl group, it highlights a method for introducing a carboxylic acid function at the 4-position.

A more direct approach for the selective oxidation of a methyl group on a heterocyclic ring often employs oxidizing agents such as selenium dioxide or chromium-based reagents. The choice of oxidant and reaction conditions is crucial to achieve the desired level of oxidation and to avoid degradation of the isoxazole ring. For example, the oxidation of a methylene (B1212753) group in a related cinnoline (B1195905) system to a ketone has been achieved using chromium oxide supported on alumina, suggesting that supported reagents could offer enhanced selectivity.

Reduction Methodologies and Ring Opening Processes

The isoxazole ring is susceptible to reductive cleavage under various conditions, providing a valuable synthetic pathway to other important functional groups and heterocyclic systems. A common method for the reductive ring opening of isoxazoles involves catalytic hydrogenation. This process typically leads to the formation of an enaminone, which can be a versatile intermediate for further transformations.

Molybdenum hexacarbonyl in the presence of water and acetonitrile has also been shown to mediate the reductive ring opening of isoxazoles to enamines. These enamines can then undergo intramolecular cyclization to form other heterocyclic structures, such as pyridones. This ring expansion strategy offers a powerful method for constructing more complex molecular architectures from readily available isoxazole precursors.

The ester group of ethyl 4-methylisoxazole-3-carboxylate can also be selectively reduced. The use of mild reducing agents would be necessary to avoid the simultaneous reduction of the isoxazole ring. The following table summarizes some reduction and ring-opening reactions of isoxazoles.

| Isoxazole Derivative | Reagents and Conditions | Product | Reference |

| Substituted Isoxazole | Mo(CO)₆, H₂O, MeCN | Enamine/Pyridone | |

| General Isoxazole | Catalytic Hydrogenation | Enaminone |

Electrophilic Substitution on the Isoxazole Ring System

The isoxazole ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, such reactions are possible, and the position of substitution is directed by the heteroatoms in the ring. Electrophilic attack on the isoxazole ring typically occurs at the C4 position, as the positive charge in the intermediate sigma complex can be stabilized by the adjacent oxygen and nitrogen atoms through resonance.

For ethyl 4-methylisoxazole-3-carboxylate, the 4-position is already substituted. Therefore, electrophilic substitution would be directed to other available positions on the ring, though this is generally less favorable. The presence of the electron-withdrawing carboxylate group at the 3-position would further deactivate the ring towards electrophilic attack.

A more synthetically useful approach for introducing functionality at specific positions on the isoxazole ring often involves initial metallation followed by quenching with an electrophile. This allows for the regioselective introduction of a wide range of substituents that would be difficult to achieve through direct electrophilic substitution.

Nucleophilic Substitution Reactions and Carboxamide Formation

The ester functional group in Ethyl 4-methylisoxazole-3-carboxylate is a versatile handle for the synthesis of various derivatives, most notably carboxamides, through nucleophilic acyl substitution. The formation of an amide bond from the ethyl ester is typically not performed in a single step but involves a two-stage process: hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and coupling with a desired amine.

Step 1: Hydrolysis The initial step is the saponification of Ethyl 4-methylisoxazole-3-carboxylate to 4-methylisoxazole-3-carboxylic acid. This is generally achieved by reacting the ester with a strong acid or base. An industrial process for a similar compound, ethyl-5-methylisoxazole-4-carboxylate, utilizes 60% aqueous sulfuric acid, which reduces reaction time and by-product formation compared to other acid mixtures. google.com Another method involves dissolving the ester in a sodium hydroxide (B78521) solution and heating to yield the carboxylic acid salt, which is then neutralized. nih.gov

Step 2: Amide Coupling Once the carboxylic acid is obtained, numerous coupling methods can be employed to form the carboxamide. These methods involve the in situ activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. growingscience.com

One common laboratory and industrial approach involves the use of carbodiimide (B86325) coupling agents. For instance, a general procedure for synthesizing isoxazole-carboxamides involves dissolving the isoxazole-carboxylic acid in a solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov After a brief stirring period to activate the acid, the desired amine is added to the mixture to form the final carboxamide product. nih.gov

Alternative coupling reagents offer various advantages in terms of reaction efficiency and suppression of side reactions. Reagents such as 1,1'-Carbonyldiimidazole (CDI), COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and combinations like EDC-HCl with Ethyl cyanohydroxyiminoacetate (Oxyma) have been effectively used for the amidation of isoxazole carboxylic acids. rsc.org Another robust method, often used in large-scale synthesis, is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using reagents like thionyl chloride or phosphorus oxychloride. google.comgrowingscience.com This acyl chloride is then reacted with the amine, often in the presence of a base to neutralize the HCl byproduct, to yield the carboxamide. google.com

| Coupling Method | Reagents | Solvent | Typical Conditions | Yield Range | Ref |

| Carbodiimide | EDC, DMAP | Dichloromethane (DCM) | Room Temperature, 30 min activation | 67-81% | nih.gov |

| Acyl Chloride | Thionyl Chloride, Amine Base | Not specified | 0°C to 50°C | High (implied) | google.com |

| EDC/Additive | EDC-HCl, Oxyma, DIPEA | Acetonitrile (CH3CN) | Extruder at 50°C | 77% | rsc.org |

| Urionium Salt | COMU, DIPEA | Acetonitrile (CH3CN) | Extruder at 30°C | 75% | rsc.org |

Industrial-Scale Synthesis and Process Optimization

Scalability of Synthetic Routes for Ethyl 4-methylisoxazole-3-carboxylate

The scalability of synthetic routes for Ethyl 4-methylisoxazole-3-carboxylate and its derivatives is a critical consideration for industrial production. The choice of synthesis strategy often depends on factors like reagent cost, operational simplicity, yield, and purity of the final product. A well-documented general synthesis for 4-isoxazolecarboxylic esters, which is amenable to scale-up, involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from a primary nitro compound) with an enamine ester. orgsyn.org This method is highly regioselective, avoiding the formation of positional isomers that can complicate purification on a large scale. orgsyn.org A published procedure for a similar compound, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, demonstrates this reaction on a mole scale, yielding over 120 grams of the product. orgsyn.org

Process optimization is crucial for industrial applications. In the multi-step synthesis of isoxazole-based active pharmaceutical ingredients, such as the conversion of the ester to a carboxamide, each step is carefully controlled to maximize yield and minimize impurities. google.com For example, in the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide from its corresponding ethyl ester, process controls are implemented to reduce the formation of isomeric impurities to less than 0.1%. google.com Key optimization parameters include reaction temperature, choice of solvent, and the method of product crystallization. The ability to achieve high purity (99.8-100%) without requiring distillation of the intermediate ester is a significant advantage for industrial-scale processes. google.com

Continuous Flow Reactor Applications in Isoxazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isoxazoles, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

The synthesis of isoxazoles often involves potentially hazardous intermediates or exothermic reactions, which are more safely handled in the small, controlled environment of a flow reactor. For example, the generation and use of organic azides, which can be explosive, is managed more safely in a continuous flow system. researchgate.net This technology enables rapid conversion from laboratory-scale batch reactions to continuous production with integrated reactor units. researchgate.net

Several studies have demonstrated the successful application of flow reactors to different isoxazole synthesis strategies. One approach involves the Friedel–Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a subsequent photochemical-thermal reaction sequence, all performed in a continuous flow system. researchgate.net Another method reports the generation of alkynes from isoxazolones under diazotisation conditions, overcoming the limitations of variable yields and poor scalability associated with the batch process. nih.gov This flow approach achieves residence times of less than a minute and can reach productivities of approximately 2 grams per hour. nih.gov The enhanced scalability of flow systems has been demonstrated by increasing productivity 13-fold simply by enlarging the pipe diameter of the reactor, reaching an estimated production rate of 23.1 g/day for a 3,5-disubstituted isoxazole. nih.gov

| Flow Synthesis Method | Key Transformation | Residence Time | Productivity/Yield | Advantages | Ref |

| Friedel-Crafts/Azide Addition | Alkynes to Isoxazoles | Not specified | High-yielding | Safe handling of organic azides, rapid conversion | researchgate.net |

| Diazotisation | Isoxazolones to Alkynes | < 1 minute | ~2 g/hour | Overcomes batch limitations (yield, scalability, safety) | nih.gov |

| Integrated Reaction-Separation | Phenylacetylene to Isoxazole | 10 minutes | 95% yield (23.1 g/day est.) | High stability, enhanced scalability, solvent recovery | nih.gov |

Medicinal Chemistry and Pharmacological Research of Ethyl 4 Methylisoxazole 3 Carboxylate and Its Analogues

Structure-Activity Relationship (SAR) Studies

The biological activity of isoxazole (B147169) derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating the molecular features responsible for their therapeutic effects and in guiding the design of more potent and selective analogues.

The type and position of substituents on the isoxazole ring play a pivotal role in determining the biological activity of its derivatives. Research has consistently shown that even minor modifications to the substituent pattern can lead to significant changes in pharmacological properties.

For instance, studies on various isoxazole derivatives have demonstrated that the presence of specific functional groups can enhance their antimicrobial activity. The introduction of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring, as well as nitro and chlorine groups at the C-3 phenyl ring, has been shown to boost the antibacterial efficacy of these compounds. ijpca.org This suggests that both electron-donating and electron-withdrawing groups can positively influence activity, depending on their position.

In the context of anticancer research, SAR studies have revealed that substitutions on the phenyl ring attached to the isoxazole core can significantly impact cytotoxicity. For example, the presence of electron-donating groups like methoxy substituents on the benzene (B151609) ring has been associated with enhanced anticancer activity. nih.gov Furthermore, hydrophilic substituents on the isoxazole ring have been shown to correlate with stronger cytotoxic effects against various cancer cell lines. nih.gov

The following table summarizes the observed impact of different substituents on the biological activity of isoxazole derivatives based on available research findings.

| Substituent Group | Position | Observed Biological Activity |

| Methoxy, Dimethylamino, Bromine | C-5 Phenyl Ring | Enhanced Antibacterial Activity ijpca.org |

| Nitro, Chlorine | C-3 Phenyl Ring | Enhanced Antibacterial Activity ijpca.org |

| Methoxy | Benzene Ring | Enhanced Anticancer Activity nih.gov |

| Hydrophilic Groups | Isoxazole Ring | Stronger Cytotoxic Activity nih.gov |

| Chloro, Fluoro, Methoxy | Para-position of Phenyl Ring | Highly Effective Analgesic Activity ijpca.org |

It is evident that a systematic exploration of substituent patterns is a key strategy in the optimization of isoxazole-based drug candidates.

The ethyl ester group, a common feature in many biologically active isoxazole derivatives including Ethyl 4-methylisoxazole-3-carboxylate, is not merely a passive component of the molecule. This moiety can significantly influence the compound's physicochemical properties, such as solubility and reactivity, which in turn affects its biological activity. ontosight.ai

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. In the case of isoxazole derivatives, the relative orientation of the substituents and the flexibility of the molecule can have a profound impact on its interaction with enzymes or receptors.

Steric effects, which arise from the spatial arrangement of atoms, can either promote or hinder binding. For example, bulky substituents may cause steric clashes with the binding site, leading to a decrease in activity. Conversely, a specific conformation might be required for optimal interaction with the target protein. Studies have shown that even subtle changes, such as the introduction of an ortho-fluoro substituent on a benzoic acid ring, can slightly shift the conformation of a disubstituted phenyl ring at the C-3 position of the isoxazole, potentially influencing its binding affinity. nih.gov

Crystallization studies of isoxazole derivatives in complex with their target proteins have provided valuable insights into their binding modes. These studies have revealed that the C-3, C-4, and C-5 isoxazole substituents can anchor the ligand in a specific orientation within the binding pocket. dundee.ac.uk The conformation of linker groups attached to the isoxazole core has also been shown to be crucial, with different preferred conformations potentially contributing to variations in potency. dundee.ac.uk

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The isoxazole scaffold provides a platform for modulating lipophilicity through the introduction of various substituents.

Increasing the lipophilicity of isoxazole derivatives can lead to enhanced potency, particularly if the target binding site is hydrophobic. nih.govacs.org For instance, the introduction of more lipophilic groups has been shown to result in increased hydrophobic effects within the binding pocket of the target protein, leading to improved biological activity. nih.gov However, an optimal balance of lipophilicity is crucial, as excessively lipophilic compounds can exhibit poor solubility, increased metabolic clearance, and potential off-target toxicity. nih.gov Therefore, the careful modulation of lipophilicity is a critical aspect of the drug design and optimization process for isoxazole-based compounds.

Biological Activity Spectrum and Therapeutic Potential

The versatile isoxazole scaffold has been incorporated into a wide array of compounds exhibiting a broad spectrum of biological activities. This has led to their investigation for a variety of therapeutic applications.

A significant area of research for isoxazole derivatives has been their potential as antimicrobial and antibacterial agents. Numerous studies have demonstrated the efficacy of these compounds against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. ijpca.org

The antibacterial activity of isoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. For example, some isoxazole-acridone skeletons have shown promising activity against Escherichia coli, with molecular docking studies suggesting that they may exert their effect by binding to the active site of DNA topoisomerase. nih.gov

The following table presents a summary of the antibacterial activity of selected isoxazole derivatives against various bacterial strains, as reported in the scientific literature.

| Compound Type | Bacterial Strain | Activity Level |

| Isoxazole derivatives with specific substitutions | Gram-positive and Gram-negative bacteria | Good to Moderate ijpca.org |

| Isoxazole-acridone skeleton with phenyl and p-nitrophenyl groups | Escherichia coli | Highest antibacterial activity ijpca.org |

| Isoxazole-carboxamide derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant antibacterial activity nih.gov |

These findings underscore the potential of Ethyl 4-methylisoxazole-3-carboxylate and its analogues as a promising class of compounds for the development of new antimicrobial therapies to combat the growing threat of antibiotic resistance.

Antimicrobial and Antibacterial Efficacy

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives built upon the isoxazole scaffold have demonstrated notable antibacterial properties against a spectrum of pathogens. researchgate.net Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com

The antimicrobial potential of isoxazole compounds has been studied extensively. researchgate.net In vitro evaluations of newly synthesized isoxazole derivatives have been conducted against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. scholarsresearchlibrary.com The results from these studies, often using serial dilution methods, indicate that specific analogues possess significant antibacterial activity. scholarsresearchlibrary.com For instance, certain isoxazole derivatives incorporating a chalcone (B49325) nucleus have been identified as potent antibacterial agents. scholarsresearchlibrary.com The broad-spectrum activity is a key feature of the isoxazole class of compounds, making them a continuing subject of interest in the search for new antimicrobial agents. ijrrjournal.comresearchgate.net

| Bacterial Strain | Type | Activity of Isoxazole Analogues | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Susceptible to various isoxazole derivatives. | scholarsresearchlibrary.com |

| Bacillus subtilis | Gram-Positive | Activity demonstrated by specific isoxazole compounds. | scholarsresearchlibrary.com |

| Escherichia coli | Gram-Negative | Inhibition observed with certain isoxazole analogues. | scholarsresearchlibrary.com |

Anti-inflammatory Properties and Mechanisms

The isoxazole nucleus is a core component of various compounds exhibiting significant anti-inflammatory effects. nih.govscholarsresearchlibrary.com The anti-inflammatory drug Leflunomide (B1674699), for example, is an isoxazole derivative that functions as an immunomodulatory agent. medicaldialogues.in Research into analogues has revealed mechanisms that include the inhibition of key inflammatory mediators and enzymes. mdpi.com

One of the primary mechanisms underlying the anti-inflammatory activity of isoxazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. nih.gov For instance, Valdecoxib is a well-known COX-2 inhibitor that contains the isoxazole ring. nih.gov Studies using models such as carrageenan-induced paw edema in rats have demonstrated the potent in vivo anti-inflammatory effects of this class of compounds. scholarsresearchlibrary.comnih.gov Furthermore, research has shown that certain isoxazole derivatives can significantly inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov These findings highlight the potential of isoxazole analogues to act as powerful anti-inflammatory agents by targeting multiple pathways in the inflammatory cascade. scholarsresearchlibrary.comnih.gov

Anticancer and Cytotoxic Effects

The isoxazole scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. nih.govnih.gov Derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and liver (Hep3B). nih.govnih.gov The anticancer potential of these compounds is attributed to several mechanisms of action, such as the induction of apoptosis and the inhibition of enzymes crucial for tumor growth. nih.govespublisher.com

Research has shown that the cytotoxic effects of isoxazole derivatives are often structure-dependent. nih.govnih.gov For example, studies on a series of isoxazole-carboxamide derivatives revealed that specific substitutions on the molecule led to enhanced anticancer activity against certain cell lines. nih.gov Some isoxazole-piperazine derivatives have exhibited potent cytotoxicity on human liver and breast cancer lines with IC50 values in the low micromolar range. nih.gov Similarly, isoxazole chalcone derivatives have shown powerful cytotoxic activity against prostate cancer cells. nih.gov The diverse mechanisms and broad applicability against various cancer types underscore the importance of the isoxazole ring in oncological research. nih.govespublisher.com

| Compound/Derivative Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazole-piperazine derivatives | Huh7 (Liver), Mahlavu (Liver), MCF-7 (Breast) | 0.3 to 3.7 µM | nih.gov |

| Isoxazole chalcone derivatives | DU145 (Prostate) | 0.96 µM and 1.06 µM for specific compounds | nih.gov |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivative (2d) | HeLa (Cervical) | 18.62 µg/ml | nih.gov |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives (2d, 2e) | Hep3B (Liver) | Showed greatest activity in the series | nih.gov |

| Isoxazole curcumin (B1669340) derivative (40) | MCF7 (Breast) | 3.97 µM | nih.gov |

A primary mechanism through which isoxazole derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing apoptosis, or programmed cell death. nih.govnih.gov Numerous studies have demonstrated that these compounds can trigger both early and late-stage apoptosis in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma cells. nih.govspandidos-publications.comingentaconnect.com

The pro-apoptotic activity of isoxazole analogues is often associated with the activation of caspases, a family of proteases that are central to the apoptotic pathway. nih.gov For instance, one study found that an isoxazole derivative elicited strong increases in the expression of caspases in Jurkat cells. nih.gov Research on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed they induced apoptosis in over 50% of treated K562 cells, with some derivatives achieving apoptotic effects as high as 90.60%. nih.govspandidos-publications.com These compounds effectively inhibit the proliferation of cancer cells, with some analogues demonstrating cytotoxic effects at nanomolar concentrations. spandidos-publications.com This ability to halt cell growth and trigger cell death makes isoxazole derivatives a compelling class of molecules for the development of new cancer therapies. nih.gov

Immunosuppressive and Immunomodulatory Activities

Isoxazole derivatives are a significant class of compounds known for their immunoregulatory properties, encompassing both immunosuppressive and immunostimulatory effects. mdpi.comnih.gov The well-established antirheumatic drug Leflunomide is a prime example of an isoxazole derivative with potent immunomodulatory and anti-inflammatory actions. medicaldialogues.innih.gov Its mechanism involves inhibiting an enzyme crucial for pyrimidine (B1678525) synthesis, which in turn leads to an antiproliferative effect on immune cells. medicaldialogues.in

Research has explored a variety of isoxazole analogues for their ability to modulate immune responses. mdpi.comnih.gov Studies have revealed strong immunosuppressive activities in both humoral and cellular immune response models. nih.gov For example, certain derivatives of isoxazole[4,5-d]pyrimidine have been shown to inhibit the humoral immune response to sheep erythrocytes in mice. nih.gov Other analogues have demonstrated the ability to suppress carrageenan-induced inflammation and lymphocyte proliferation. nih.govnih.gov The diverse immunomodulatory profiles observed among different isoxazole derivatives suggest that this chemical scaffold offers a versatile platform for developing targeted therapies for autoimmune diseases and other immune-related disorders. mdpi.comnih.gov

A key aspect of the immunosuppressive activity of isoxazole derivatives is their ability to inhibit the proliferation of lymphocytes. nih.govnih.gov This antiproliferative effect is a critical mechanism for controlling unwanted immune responses seen in autoimmune diseases. medicaldialogues.in

In vitro studies have consistently shown that various isoxazole derivatives can suppress the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens like phytohemagglutinin (PHA). nih.gov For example, a study on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that the compounds inhibited PHA-induced PBMC proliferation to varying degrees. nih.gov One particular compound from this series was selected for further study due to its strong antiproliferative activity and lack of toxicity. nih.gov Another isoxazole derivative, HWA-486, was found to prevent the development of adjuvant arthritis in rats and suppressed the mitogen-stimulated proliferation of lymphocytes from these animals. nih.gov This targeted inhibition of lymphocyte proliferation highlights the therapeutic potential of isoxazole analogues in managing conditions characterized by excessive immune cell activation. nih.govnih.gov

In addition to inhibiting cell proliferation, isoxazole derivatives can exert their immunomodulatory and anti-inflammatory effects by modulating the production of key cytokines. nih.govnih.gov Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are major drivers of inflammation and are implicated in the pathology of numerous autoimmune and inflammatory diseases. nih.govmdpi.com

Studies have demonstrated that certain isoxazole analogues can effectively suppress the production of these critical mediators. nih.govnih.gov For example, a selected isoxazole derivative was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.gov Another compound, VGX-1027, exhibited reduced production of proinflammatory mediators like TNF-α and IL-1β in a model of autoimmune diabetes. nih.gov The mechanism for this often involves the inhibition of signaling pathways, such as NF-κB, which are crucial for the transcription of pro-inflammatory cytokine genes. nih.govnih.gov By downregulating the production of TNF-α and IL-1β, isoxazole derivatives can dampen the inflammatory response, representing a key mechanism for their therapeutic effects. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

The isoxazole scaffold is a prominent feature in many biologically active compounds, leading to extensive research into the mechanisms of action for various derivatives. While direct research on the specific molecular and cellular effects of Ethyl 4-methylisoxazole-3-carboxylate is limited in publicly available scientific literature, studies on its structural analogues provide significant insights into the potential biological activities of this class of compounds. The following sections detail the identified mechanisms of action for analogues of Ethyl 4-methylisoxazole-3-carboxylate.

Molecular Target Identification and Validation

The identification of specific molecular targets is a cornerstone of medicinal chemistry, providing a basis for understanding a compound's pharmacological profile. For isoxazole derivatives, research has pointed towards interactions with various enzymes and receptors.

Analogues of Ethyl 4-methylisoxazole-3-carboxylate have been investigated for their inhibitory effects on several key enzymes implicated in disease pathways.

5-lipoxygenase (5-LOX): The 5-lipoxygenase pathway is crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators. d-nb.infonih.gov A study on 4,5-diarylisoxazol-3-carboxylic acid derivatives, which are structurally related to Ethyl 4-methylisoxazole-3-carboxylate, identified them as potent inhibitors of leukotriene biosynthesis. nih.gov These compounds appear to target the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX. nih.govmdpi.com Two example compounds, 39 and 40 , potently inhibited the synthesis of 5-LO products in cellular assays with an IC50 of 0.24 μM for each, while showing only weak direct inhibition of the 5-LO enzyme itself (IC50 ≥ 8 μM). nih.gov This suggests a mechanism that involves preventing the activation of the enzyme rather than blocking its catalytic site directly. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH homeostasis and respiration. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer therapies. nih.gov A study investigating a series of novel isoxazole derivatives demonstrated significant inhibitory activity against carbonic anhydrase. nih.gov For instance, compound AC2 showed the most promising activity with an IC50 value of 112.3 ± 1.6 μM, followed by compound AC3 with an IC50 of 228.4 ± 2.3 μM against a bovine CA source. nih.gov These findings highlight the potential for the isoxazole core to serve as a scaffold for the design of CA inhibitors. nih.govresearchgate.net

System xc- transporter: The System xc- transporter is a cystine/glutamate (B1630785) antiporter that plays a critical role in maintaining cellular redox balance through the uptake of cystine for glutathione (B108866) synthesis. nih.govbiorxiv.org This transporter is also implicated in non-vesicular glutamate release in the central nervous system. nih.gov Overactivity of this system is associated with some neurological disorders and cancers. wikipedia.org Research has shown that isoxazole analogues can inhibit the glutamate uptake mediated by the System xc- transporter. nih.gov For example, a potent analogue, bis-trifluoromethyl-phenyl-isoxazole-4-hydrazone (TFMIH) , was identified as an inhibitor, suggesting that the isoxazole structure can be modified to effectively block this transporter. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies on indole-isoxazole carbohydrazide (B1668358) derivatives have identified compounds with significant AChE inhibitory activity. nih.gov Compound 5d from this series was the most potent, with an IC50 value of 29.46 ± 0.31 µM, and kinetic studies revealed a competitive inhibition pattern, indicating that it likely binds to the active site of the enzyme. nih.gov

Table 1: Enzyme Inhibition by Analogues of Ethyl 4-methylisoxazole-3-carboxylate

| Compound/Analogue Class | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| 4,5-diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase-Activating Protein (FLAP) | Potent inhibition of cellular 5-LO product synthesis. | 0.24 µM (for compounds 39 and 40) | nih.gov |

| Isoxazole derivatives (AC2, AC3) | Carbonic Anhydrase (CA) | Significant inhibitory action against CA. | 112.3 µM (AC2), 228.4 µM (AC3) | nih.gov |

| Indole-isoxazole carbohydrazide (5d) | Acetylcholinesterase (AChE) | Competitive inhibition with selectivity for AChE over BuChE. | 29.46 µM | nih.gov |

| Isoxazole analogues (e.g., TFMIH) | System xc- transporter | Inhibition of glutamate uptake. | Data not specified | nih.gov |

The ability of isoxazole-containing compounds to modulate the activity of critical neurotransmitter receptors has been a significant area of investigation.

Glutamate Receptor Subtypes: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission and plasticity. nih.gov

Metabotropic Glutamate Receptors (mGluRs): Analogues known as Isoxazolo[3,4-d]pyridazinones have been identified as selective positive modulators at mGluR subtypes 2 and 4. nih.gov These receptors are inhibitory G-protein-coupled receptors (GPCRs). nih.gov Positive modulation of these receptors could be a therapeutic strategy for conditions like anxiety, schizophrenia (mGluR2), and Parkinson's disease (mGluR4). nih.gov The research suggests that these isoxazole analogues bind to an allosteric site on the receptor, enhancing its response to glutamate. nih.gov

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate fast synaptic transmission. nih.govmdpi.com Overactivation of these receptors is implicated in chronic pain and excitotoxicity. nih.gov A series of isoxazole-4-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors. nih.gov Compounds CIC-1 and CIC-2 demonstrated significant inhibition of AMPA receptor activity, reducing whole-cell currents by 8-fold and 7.8-fold, respectively. nih.govresearchgate.net These compounds are believed to bind to a regulatory site distinct from the glutamate-binding domain, altering the receptor's kinetics by accelerating desensitization and prolonging deactivation. nih.gov

Table 2: Receptor Modulation by Analogues of Ethyl 4-methylisoxazole-3-carboxylate

| Analogue Class | Target Receptor | Mode of Action | Key Findings | Reference |

|---|---|---|---|---|

| Isoxazolo[3,4-d]pyridazinones | mGluR2, mGluR4 | Positive Allosteric Modulator | Selective positive modulation with no cross-reactivity at mGluR1a, mGluR5, or mGluR8. | nih.gov |

| Isoxazole-4-carboxamides (CIC-1, CIC-2) | AMPA Receptors | Negative Allosteric Modulator | Potent inhibition of AMPA receptor-mediated currents. | nih.govresearchgate.net |

Influence on Intracellular Signaling Pathways

By interacting with enzymes and receptors on the cell surface, isoxazole derivatives can trigger cascades of intracellular events that alter cell function.

The modulation of GPCRs like mGluR2 and mGluR4 by isoxazole analogues directly impacts intracellular signaling. nih.gov These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov This change in cAMP levels can, in turn, affect the activity of protein kinase A (PKA) and influence the phosphorylation state of numerous downstream proteins and transcription factors, thereby altering gene expression. nih.gov

Furthermore, the safener isoxadifen-ethyl, an isoxazole derivative used in agriculture, has been shown to up-regulate the expression of genes involved in detoxification, such as glutathione transferases (GSTs) and multidrug resistance proteins (MRPs), in maize. nih.gov While this context is not directly related to medicinal chemistry, it demonstrates the capacity of isoxazole structures to influence gene expression. nih.gov

The culmination of molecular interactions and signaling pathway modulation can lead to significant changes in cellular processes like programmed cell death (apoptosis).

Apoptosis: While no direct studies link Ethyl 4-methylisoxazole-3-carboxylate to apoptosis, research on other structurally distinct ethyl carboxylate compounds has demonstrated apoptosis-inducing capabilities in cancer cells. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was the basis for a derivative (Compound 4 ) that induced both early and late-stage apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a significant reduction in cell viability. mdpi.com Similarly, another study on a different compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, showed it could induce apoptosis in MCF7 cells by activating pro-apoptotic genes like p53, Bax, and caspases, while inactivating the anti-apoptotic gene Bcl2. nih.gov These findings, although on different core structures, suggest that the ethyl carboxylate functional group can be part of molecules designed to trigger apoptotic pathways.

Biochemical Pathways Affected by Ethyl 4-methylisoxazole-3-carboxylate

While research specifically detailing the biochemical pathways affected by Ethyl 4-methylisoxazole-3-carboxylate is limited, extensive studies on its analogues within the isoxazole class have revealed significant interactions with several key cellular pathways. These findings provide a strong foundation for understanding the potential mechanisms of action.

One of the prominent pathways modulated by isoxazole derivatives is the Heat Shock Protein 90 (HSP90) signaling cascade . nih.gov HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival. nih.govingentaconnect.com Certain synthetic compounds containing the isoxazole nucleus have demonstrated potent and selective inhibition of HSP90. nih.gov The heterocyclic isoxazole core appears to play a critical role in the docking of these derivatives to the ATP-binding site of HSP90, thereby inhibiting its function. nih.gov

Another significant area of activity for isoxazole derivatives is the modulation of inflammatory pathways . Some analogues function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain. researchgate.net The commercially available anti-inflammatory drugs Parecoxib and Valdecoxib, for instance, contain an isoxazole core. nih.gov The mechanism of action for these compounds involves fitting into the active site of the COX-2 enzyme. researchgate.net

Furthermore, isoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govdrugbank.com Specific isoxazole-based carboxamides, ureates, and hydrazones have shown potent inhibitory activity against the VEGFR2 kinase. nih.govdrugbank.com Molecular docking studies suggest these compounds bind to the active site of VEGFR2 in a manner similar to known inhibitors like Sorafenib. nih.gov

The immunomodulatory drug Leflunomide, an isoxazole derivative, acts by inhibiting dihydroorotate (B8406146) dehydrogenase, a critical enzyme in the de novo synthesis of pyrimidines. medicaldialogues.in This inhibition leads to an antiproliferative effect, which underlies its therapeutic use. medicaldialogues.in

Finally, some isoxazole derivatives have been shown to induce apoptosis , or programmed cell death, in cancer cells. nih.govingentaconnect.com This is often achieved through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio, key components of the apoptotic pathway. drugbank.com In certain cancer cell lines, the pro-apoptotic activities of isoxazole derivatives have been linked to the activation of an erythroid differentiation program. nih.govingentaconnect.com

Preclinical Pharmacological Research

Preclinical research on Ethyl 4-methylisoxazole-3-carboxylate and its analogues has utilized a variety of in vitro and in vivo models to assess their therapeutic potential, particularly in oncology and immunology.

A diverse range of human cancer cell lines has been employed to evaluate the antiproliferative and cytotoxic effects of isoxazole derivatives. These in vitro models are crucial for initial screening and mechanism-of-action studies. The selection of cell lines typically represents various cancer types, allowing for an assessment of both the breadth and selectivity of the compounds' activity.

Biological assays in these model systems often focus on determining the half-maximal inhibitory concentration (IC₅₀) to quantify antiproliferative effects. nih.govnih.gov Further mechanistic studies involve analyzing the cell cycle, induction of apoptosis, and specific protein inhibition. nih.govdrugbank.com For example, studies have demonstrated that certain isoxazole derivatives can induce cell cycle arrest at the G2/M and pre-G1 phases and trigger apoptosis through the activation of caspases 3 and 9. drugbank.com The table below summarizes key findings from various in vitro studies on isoxazole derivatives.

| Cell Line | Cancer Type | Key Findings | Reference(s) |

| K562 | Chronic Myeloid Leukemia | Potent antiproliferative effects (IC₅₀ values in the nM range); induction of apoptosis and erythroid differentiation. nih.govspandidos-publications.com | nih.govspandidos-publications.com |

| HepG2 | Hepatocellular Carcinoma | Superior growth inhibitory activity compared to reference drugs; high selectivity over non-tumorigenic liver cells. nih.govdrugbank.com | nih.govdrugbank.com |

| MCF-7 | Breast Cancer | Significant antitumor activity observed for various derivatives. drugbank.com | drugbank.com |

| HCT-116 | Colorectal Carcinoma | Strong to moderate activity demonstrated by newly synthesized isoxazole compounds. drugbank.com | drugbank.com |

| U251-MG | Glioblastoma | Demonstrated antiproliferative and pro-apoptotic activities. nih.govingentaconnect.com | nih.govingentaconnect.com |

| T98G | Glioblastoma (Temozolomide-resistant) | Showed antiproliferative effects, indicating potential for treating resistant cancers. nih.govingentaconnect.com | nih.govingentaconnect.com |

| HeLa | Cervical Cancer | Excellent anticancer activity with low IC₅₀ values for certain derivatives. nih.gov | nih.gov |

| PC3 | Prostate Cancer | Demonstrated anticancer activity at high doses. nih.gov | nih.gov |

| LOX IMVI | Melanoma | Potent growth inhibition observed. nih.gov | nih.gov |

In the context of anti-inflammatory research, the carrageenan-induced paw edema model in rats is a standard method for assessing acute inflammation. eijst.org.uk In this model, isoxazole derivatives have been shown to significantly reduce paw swelling when administered orally, with some compounds exhibiting potency comparable to the standard drug, diclofenac (B195802) sodium. eijst.org.uk Another common model is the xylene-induced ear edema test in rats, which also measures acute anti-inflammatory activity. eijst.org.uk

For immunological assessment, the humoral immune response to sheep red blood cells (SRBC) in mice is frequently used. nih.gov Studies have shown that certain isoxazole derivatives can suppress this immune response at low doses, indicating potent immunosuppressive activity. nih.gov

In oncology, xenograft models are the gold standard for evaluating anticancer efficacy. For example, an N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivative, which inhibits the FMS-like tyrosine kinase 3 (FLT3), led to complete tumor regression in a MV4-11 xenograft model of acute myeloid leukemia. drugbank.com The table below outlines representative in vivo studies.

| Animal Model | Disease/Condition | Derivative Class | Key Findings | Reference(s) |

| Wistar Albino Rats | Carrageenan-induced paw edema (Acute Inflammation) | General Isoxazoles | Significant reduction in paw volume, comparable to diclofenac sodium. eijst.org.uk | eijst.org.uk |

| Wistar Albino Rats | Xylene-induced ear edema (Acute Inflammation) | General Isoxazoles | Demonstrated anti-inflammatory activity at a 100 mg/kg dose. eijst.org.uk | eijst.org.uk |

| Mice | Humoral immune response to SRBC | 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives | Significant suppression of the immune response at low doses. nih.gov | nih.gov |

| Mice | Antioxidant activity assessment | Isoxazole-carboxamides | Total antioxidant capacity in plasma was two-fold greater than the control (Quercetin). nih.gov | nih.gov |

| Mice | Acetic acid-induced writhing assay (Analgesia) | Isoxazole carboxamides | Moderate analgesic activity; some compounds showed higher activity than tramadol. researchgate.net | researchgate.net |

These preclinical studies underscore the therapeutic potential of the isoxazole scaffold and provide a strong rationale for the continued investigation of specific derivatives like Ethyl 4-methylisoxazole-3-carboxylate. nih.goveijst.org.uknih.gov

Computational and Theoretical Studies in Ethyl 4 Methylisoxazole 3 Carboxylate Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as an isoxazole (B147169) derivative, to the active site of a target protein.

Research on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes illustrates the application of this technique. nih.gov In these studies, the crystal structure of the target protein (e.g., human COX enzyme) is obtained from a protein data bank. nih.gov The isoxazole ligands are then prepared by optimizing their geometries and assigning appropriate atomic charges using force fields like OPLS2005. nih.gov Docking simulations are performed to place the ligand into the enzyme's binding site, and the resulting poses are scored based on their predicted binding affinity (e.g., Glide score). nih.gov

These studies reveal key interactions that stabilize the ligand-protein complex. For example, the isoxazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the active site. pnrjournal.comrsc.org One study on isoxazole-carboxamide derivatives found that a compound with a 5-methyl-isoxazole ring, similar to the core of Ethyl 4-methylisoxazole-3-carboxylate, showed potent inhibition of COX-2. nih.gov The docking analysis suggested that specific substitutions on attached phenyl rings helped to position the 5-methyl-isoxazole ring optimally within a secondary binding pocket of the COX-2 enzyme, enhancing its inhibitory activity. nih.gov

The results from such docking studies are often presented in tables summarizing the binding energies and key interacting residues, providing a rationale for the observed biological activity and guiding the synthesis of more potent analogues. pnrjournal.com

Table 1: Representative Molecular Docking Results for Isoxazole Derivatives Against Topoisomerase II Data sourced from a study on novel isoxazole analogues. The specific compound "Ethyl 4-methylisoxazole-3-carboxylate" was not included in this study.

| Compound ID | Docking Score (kcal/mol) |

| OX1 | -9.0 |

| OX2 | -7.8 |

| OX3 | -9.0 |

| OX4 | -8.8 |

| OX5 | -9.0 |

| OX6 | -9.0 |

| Adriamycin (Standard) | -12.76 |

This interactive table shows the predicted binding affinities of several isoxazole derivatives against the enzyme topoisomerase II, as reported in a representative study. pnrjournal.com Higher negative values indicate stronger predicted binding.

Homology Modeling in Structure-Activity Relationship Elucidation

When an experimental structure of a target protein is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. This model can then be used for molecular docking studies to help understand structure-activity relationships (SAR). A closely related computational approach that also provides deep SAR insights is the three-dimensional quantitative structure-activity relationship (3D-QSAR) method. mdpi.com

3D-QSAR studies are applied to series of isoxazole derivatives to understand the critical factors contributing to their biological activity. mdpi.comresearchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activities of compounds with their 3D structural properties, like steric and electrostatic fields. mdpi.com

In a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models were built that demonstrated strong predictive ability. mdpi.comnih.gov The analysis generates contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. mdpi.com For instance, a CoMFA model might show yellow contours in a specific region, indicating that larger, bulkier groups there could decrease the compound's activity. mdpi.com Conversely, CoMSIA maps can highlight areas where hydrophobic or hydrogen-bond accepting/donating features would be beneficial. mdpi.com Such insights are invaluable for rationally designing new derivatives with improved potency. rsc.org

While not strictly homology modeling, these 3D-QSAR approaches serve a similar purpose in elucidating SAR by creating a computational model that predicts the activity of new compounds based on their structural alignment and properties. researchgate.netnih.gov

Quantum Chemical Calculations for Reactivity and Mechanism Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For the isoxazole ring system, these calculations provide fundamental insights into its chemical behavior, such as its susceptibility to ring-opening reactions. acs.orgpsu.edu

The isoxazole ring's reactivity is largely influenced by the weak N–O bond. acs.org Theoretical studies have explored the cleavage of this bond upon photoexcitation or electron capture. acs.orgacs.org Calculations show that electron capture into the σ* lowest unoccupied molecular orbital (LUMO) of the isoxazole ring can trigger the dissociation of the O–N bond, leading to a ring-opened structure. acs.org This process results in a complex manifold of diradical states (triplets and singlets) whose energies and properties can be precisely calculated. acs.org

DFT methods (e.g., B3LYP) and other high-level procedures are used to compute parameters like HOMO-LUMO energy gaps, electronegativity, and chemical hardness, which help predict the reactivity of isoxazole derivatives. nih.govresearchgate.net For example, a study on the photoinduced ring-opening of isoxazole used ab initio dynamics simulations to predict that O–N bond cleavage can occur on an ultrafast timescale (within 45 femtoseconds) via a barrier-free pathway involving both ππ* and dissociative πσ* states. acs.org

Table 2: Calculated State Energies for Ring-Opened Isoxazole Data sourced from a quantum chemical study on the isoxazole diradical manifold. acs.org

| State Label | State Type | Calculated Energy (eV) |

| 1 | ³A″ | 0.00 |

| 2 | ¹A″ | 0.05 |

| 3 | ¹A′ | 0.44 |

| 4 | ³A′ | 0.82 |

This interactive table presents the calculated relative energies of the different diradical states of isoxazole after the O-N bond has been broken, as determined by high-level quantum chemical calculations. acs.org

Conformational Analysis of Isoxazole Scaffolds

Conformational analysis determines the preferred three-dimensional shapes and orientations of a molecule, which are critical for its interaction with biological targets. While specific conformational studies on Ethyl 4-methylisoxazole-3-carboxylate are not widely published, data from closely related crystal structures and theoretical calculations on substituted isoxazoles provide significant insights. psu.edunih.govmdpi.com

X-ray crystallography on analogues such as Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate reveals precise bond lengths, bond angles, and torsion angles. researchgate.net In one such structure, the isoxazole ring acts as an axial substituent on a chair-conformation dioxane ring. researchgate.net Studies on other ethyl isoxazole-3-carboxylate derivatives show that the carboxylate group can be nearly coplanar with the isoxazole ring, with dihedral angles as small as 0.92°. nih.gov However, substitutions on the ring can cause this group to rotate out of the plane. nih.gov

Theoretical calculations using methods like B3-LYP/6-31G* are used to predict the minimum energy conformations. psu.edu For substituted isoxazoles, it has been shown that substituents like formyl or vinyl groups prefer to be coplanar with the isoxazole ring to maximize conjugation. psu.edu This planarity is a key factor influencing the molecule's electronic properties and biological activity. researchgate.netnih.gov The orientation of the ethyl ester group relative to the plane of the isoxazole ring is of particular importance, as it can influence solubility and interactions with target macromolecules.

Table 3: Selected Crystallographic Parameters for an Isoxazole Carboxylate Analogue Data derived from the crystallographic study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. nih.gov